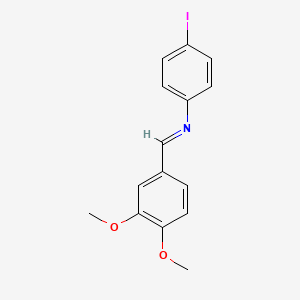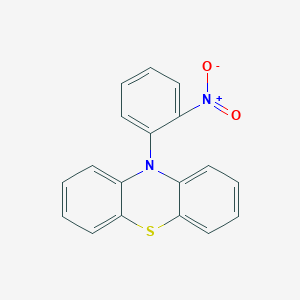
10-(2-Nitrophenyl)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-Nitrophenyl)phenothiazine is a chemical compound with the molecular formula C18H12N2O2S. It belongs to the phenothiazine family, which is known for its diverse applications in various fields such as medicine, chemistry, and industry. Phenothiazines are characterized by their tricyclic structure, which includes nitrogen and sulfur heteroatoms. The presence of a nitrophenyl group at the 10th position of the phenothiazine ring imparts unique chemical and physical properties to this compound .
Vorbereitungsmethoden
The synthesis of 10-(2-Nitrophenyl)phenothiazine typically involves the reaction of phenothiazine with 2-nitrobenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic aromatic substitution, resulting in the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency. The choice of reagents, solvents, and reaction conditions can be adjusted to maximize yield and purity.
Analyse Chemischer Reaktionen
10-(2-Nitrophenyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-(2-Nitrophenyl)phenothiazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use as antipsychotic drugs. While this compound itself may not be used directly, its derivatives could have therapeutic potential.
Wirkmechanismus
The mechanism of action of 10-(2-Nitrophenyl)phenothiazine and its derivatives involves interactions with various molecular targets and pathways. For example, phenothiazine derivatives are known to interact with dopamine receptors in the brain, which is the basis for their antipsychotic effects. Additionally, the compound can inhibit enzymes such as calmodulin and protein kinase C, leading to diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
10-(2-Nitrophenyl)phenothiazine can be compared with other phenothiazine derivatives such as:
- 10-Methylphenothiazine
- 10-Phenylphenothiazine
- 2-Chlorophenothiazine
These compounds share the core phenothiazine structure but differ in their substituents, which can significantly affect their chemical and physical properties. The presence of the nitrophenyl group in this compound makes it unique, particularly in terms of its electronic properties and potential reactivity .
Eigenschaften
CAS-Nummer |
91732-91-1 |
|---|---|
Molekularformel |
C18H12N2O2S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
10-(2-nitrophenyl)phenothiazine |
InChI |
InChI=1S/C18H12N2O2S/c21-20(22)14-8-2-1-7-13(14)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h1-12H |
InChI-Schlüssel |
PWDUKZKGUJPUHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C3=CC=CC=C3SC4=CC=CC=C42)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)
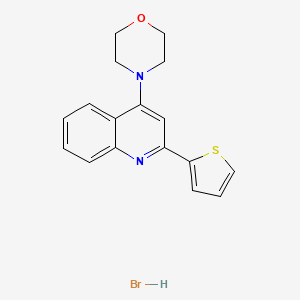
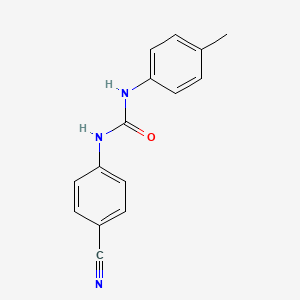

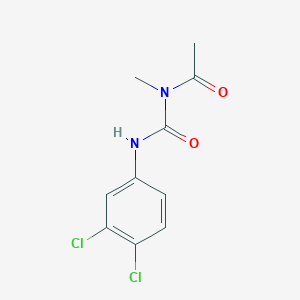
![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)
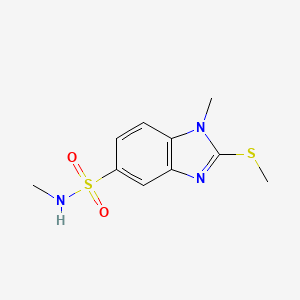

![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
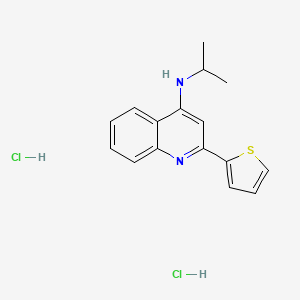
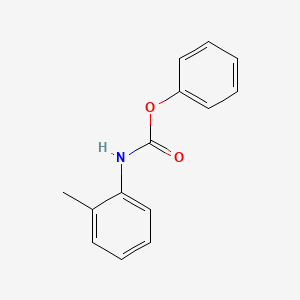
![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
